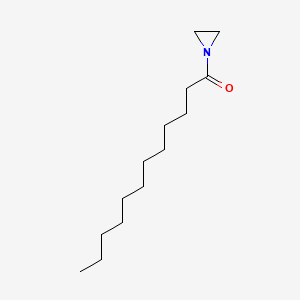
Aziridine, 1-lauroyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridine, 1-lauroyl- is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their significant ring strain, which makes them highly reactive and useful intermediates in organic synthesis. The lauroyl group attached to the aziridine ring enhances its lipophilicity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aziridine, 1-lauroyl- can be synthesized through various methods. One common approach involves the reaction of lauroyl chloride with aziridine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product with good efficiency.
Another method involves the ring-opening of epoxides with amines, followed by acylation with lauroyl chloride
Industrial Production Methods
Industrial production of aziridines often involves the use of aminoethanol as a starting material. The Nippon Shokubai process utilizes an oxide catalyst and high temperatures to dehydrate aminoethanol, while the Wenker synthesis converts aminoethanol to the sulfate ester, which undergoes base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions
Aziridine, 1-lauroyl- undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to form amines.
Substitution Reactions: The lauroyl group can be substituted with other acyl groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Reagents such as sodium azide, lithium aluminum hydride, and various amines are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used to oxidize aziridines to aziridine N-oxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used to reduce aziridines to amines.
Major Products Formed
Nucleophilic Ring-Opening: The major products are amines, alcohols, or thiols, depending on the nucleophile used.
Oxidation: Aziridine N-oxides are the primary products.
Reduction: The primary products are amines.
Scientific Research Applications
Aziridine, 1-lauroyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of aziridine, 1-lauroyl- involves the nucleophilic attack on the strained aziridine ring, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA, proteins, and enzymes, leading to biological effects such as DNA alkylation and enzyme inhibition .
Comparison with Similar Compounds
Aziridine, 1-lauroyl- can be compared with other aziridine derivatives and similar three-membered heterocycles:
Aziridine: The parent compound, aziridine, is less lipophilic and has different reactivity compared to aziridine, 1-lauroyl-.
Ethylene Oxide: A three-membered oxygen-containing heterocycle, ethylene oxide, is less reactive than aziridines but is widely used in industrial applications.
Conclusion
Aziridine, 1-lauroyl- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form strong bonds make it a valuable intermediate in various synthetic processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.
Properties
CAS No. |
48163-10-6 |
|---|---|
Molecular Formula |
C14H27NO |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
1-(aziridin-1-yl)dodecan-1-one |
InChI |
InChI=1S/C14H27NO/c1-2-3-4-5-6-7-8-9-10-11-14(16)15-12-13-15/h2-13H2,1H3 |
InChI Key |
XLOMPIAMFZQSFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate](/img/structure/B13769490.png)
![2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13769492.png)
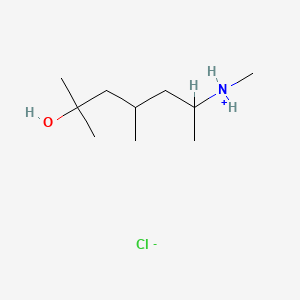

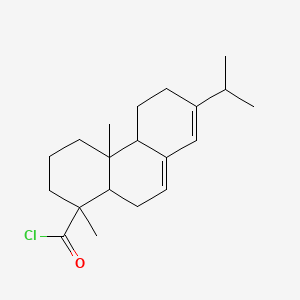
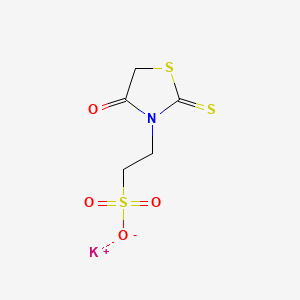
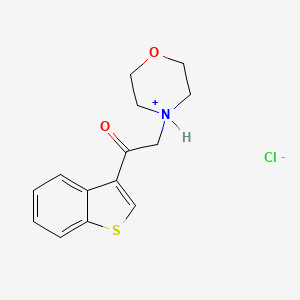
![7-Oxabicyclo[4.1.0]heptan-3-ol, 6-methyl-3-(1-methylethyl)-](/img/structure/B13769514.png)
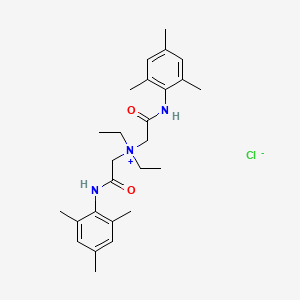

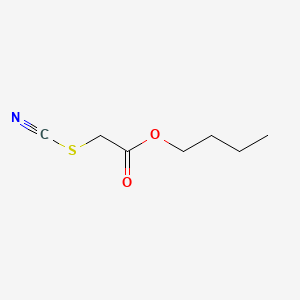
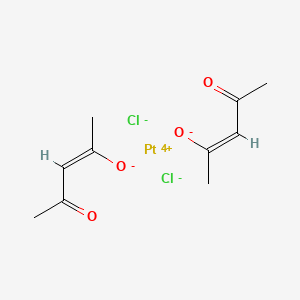
![Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt](/img/structure/B13769564.png)

